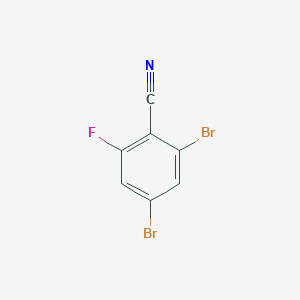

2,4-Dibromo-6-fluorobenzonitrile

Descripción general

Descripción

2,4-Dibromo-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Br2FN and a molecular weight of 278.91 g/mol . It is a crystalline solid that is widely used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorobenzonitrile can be achieved through several methods. One common method involves the bromination of 6-fluorobenzonitrile using bromine in the presence of a catalyst such as iron powder . The reaction is typically carried out at low temperatures to control the rate of bromination and ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atoms at positions 2 and 4 undergo nucleophilic aromatic substitution (SₙAr) due to electron withdrawal by the cyano (-CN) and fluorine groups.

Key Examples:

Notes:

-

Fluorine at position 6 stabilizes negative charge in transition states, enhancing SₙAr rates .

-

Steric hindrance from bromine limits substitution at position 4 compared to position 2 .

Coupling Reactions

Pd-catalyzed cross-couplings enable selective functionalization:

Table 2: Cross-Coupling Reactions

| Reaction | Catalyst System | Partner | Product | Yield | Key Finding | Source |

|---|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane, 90°C | Phenylboronic acid | 2-phenyl-4-bromo-6-fluorobenzonitrile | 76% | Bromine at position 4 remains intact | |

| Stille | Pd₂(dba)₃ (3 mol%), AsPh₃, THF, 60°C | Tributylvinyltin | 2-vinyl-4-bromo-6-fluorobenzonitrile | 81% | High regioselectivity for position 2 |

Mechanistic Insight:

-

Oxidative addition occurs preferentially at less hindered bromine (position 2) .

-

Fluorine’s electronegativity directs transmetalation steps.

Functional Group Transformations

The nitrile group participates in diverse reactions:

Table 3: Nitrile Reactivity

Regioselectivity Trends:

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4-Dibromo-6-fluorobenzonitrile is widely used as an intermediate in organic synthesis. It serves as a versatile building block for the development of various chemical entities, including pharmaceuticals and agrochemicals. The compound's bromine and fluorine substituents facilitate nucleophilic substitutions and coupling reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution | The nitrile group acts as an activator for nucleophilic substitution reactions. |

| Cross-Coupling Reactions | The bromo-substituent can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. |

Biological Applications

The compound has been investigated for its biological activities, particularly in enzyme inhibition. Its interactions with cytochrome P450 enzymes have implications for drug metabolism and the development of therapeutic agents.

- Enzyme Inhibition : this compound inhibits cytochrome P450 enzymes, affecting metabolic processes and potentially leading to the accumulation of toxic metabolites .

| Enzyme Target | Effect |

|---|---|

| Cytochrome P450 | Inhibition of metabolic activity, influencing detoxification pathways. |

Pharmaceutical Development

This compound plays a crucial role in the synthesis of various pharmaceutical intermediates, including fluoroquinolones. Its ability to facilitate specific chemical transformations makes it valuable in drug design and development.

- Fluoroquinolone Synthesis : It is used as a precursor in the synthesis of 2,4-dibromo-5-fluorobenzoic acid, which is an intermediate for fluoroquinolone antibiotics.

Material Science

In material science, this compound is utilized in the development of specialty chemicals and advanced materials such as liquid crystals.

| Application Area | Description |

|---|---|

| Liquid Crystals | Used in the formulation of liquid crystal displays (LCDs) due to its unique electronic properties. |

| Specialty Chemicals | Serves as a precursor for complex chemical entities used in various industrial applications. |

Case Study 1: Enzyme Interaction Analysis

A study investigating the interaction of this compound with cytochrome P450 enzymes demonstrated its potential to inhibit metabolic pathways critical for drug metabolism. The compound was shown to bind effectively to the active sites of these enzymes, leading to significant alterations in metabolic rates .

Case Study 2: Synthesis of Fluoroquinolones

Research focused on synthesizing fluoroquinolone derivatives highlighted the utility of this compound as a key intermediate. The study reported successful synthesis routes that utilized this compound to produce bioactive molecules with enhanced antimicrobial properties .

Mecanismo De Acción

The mechanism of action of 2,4-Dibromo-6-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in a variety of chemical transformations .

Comparación Con Compuestos Similares

2,6-Dibromo-4-fluorobenzonitrile: This compound has a similar structure but with different positions of the bromine and fluorine atoms.

2,4-Dibromo-5-fluorobenzonitrile: Another closely related compound with a different substitution pattern.

Uniqueness: 2,4-Dibromo-6-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Actividad Biológica

Overview

2,4-Dibromo-6-fluorobenzonitrile (CAS: 1393585-66-4) is a synthetic compound characterized by its molecular formula and a molecular weight of 278.91 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and its role in various biochemical pathways.

The biological activity of this compound primarily arises from its interactions with specific enzymes, notably cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a wide range of substrates in the liver. The compound's ability to bind to the active sites of these enzymes inhibits their catalytic activity, leading to significant alterations in metabolic processes within cells.

- Enzyme Inhibition : The compound is known to inhibit cytochrome P450 enzymes, which can lead to the accumulation of toxic metabolites and trigger stress responses in liver cells.

- Cell Signaling : It influences cell signaling pathways and gene expression, particularly those involved in detoxification processes.

Cellular Effects

The effects of this compound on cellular processes are profound:

- Gene Expression : Alters the expression of genes related to detoxification.

- Metabolic Disruption : Inhibits enzyme activity, affecting overall cellular metabolism and potentially leading to oxidative stress and liver damage at higher doses.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Inhibition of enzyme activity without significant toxicity.

- High Doses : Induction of toxic effects, including oxidative stress and potential liver damage.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions influences its long-term effects on cellular functions. Studies have shown that while it remains stable under standard conditions, exposure to light and heat can lead to degradation over time.

Metabolic Pathways

The compound is involved in several metabolic pathways through its interaction with cytochrome P450 enzymes. Its inhibition can lead to significant changes in metabolic flux and levels of various metabolites, which may have implications for drug metabolism and efficacy.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

Propiedades

IUPAC Name |

2,4-dibromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJXWWDHQYGSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.